2-(4-tert-butylphenoxy)-N-(2-ethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy ring and an ethoxybenzyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE typically involves a multi-step process. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then reacted with an ethoxybenzylamine under basic conditions to form the desired amide linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-TERT-BUTYL-PHENOXY)-N-(4-FLUORO-PHENYL)-ACETAMIDE
- 2-(2-TERT-BUTYL-PHENOXY)-N-(2-FLUORO-PHENYL)-ACETAMIDE
- 2-(2-TERT-BUTYL-PHENOXY)-N-(3-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE
Uniqueness
2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(2-ethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H27NO3/c1-5-24-19-9-7-6-8-16(19)14-22-20(23)15-25-18-12-10-17(11-13-18)21(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,22,23) |
InChI Key |
GLUARSRSGJHKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.